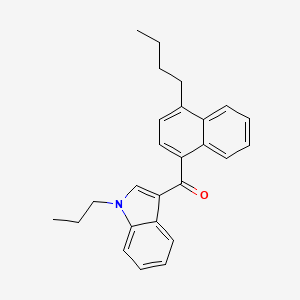
(4-butylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole: is a synthetic compound with the molecular formula C26H27NO . It is known for its unique structure, which includes a naphthalene ring substituted with a butyl group and an indole ring substituted with a propyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is alkylated with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylnaphthalene.
Acylation: The 4-butylnaphthalene is then acylated using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 4-butylnaphthalene-1-carbonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids, and bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets, which could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .
類似化合物との比較
- 3-(4-Methylnaphthalene-1-carbonyl)-1-propyl-1H-indole
- 3-(4-Ethylnaphthalene-1-carbonyl)-1-propyl-1H-indole
- 3-(4-Isopropylnaphthalene-1-carbonyl)-1-propyl-1H-indole
Comparison: Compared to its analogs, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole exhibits unique properties due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butyl group can enhance hydrophobic interactions, potentially leading to stronger binding affinity with molecular targets and improved pharmacokinetic properties .
特性
CAS番号 |
824960-04-5 |
|---|---|
分子式 |
C26H27NO |
分子量 |
369.5 g/mol |
IUPAC名 |
(4-butylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-19-15-16-23(21-12-7-6-11-20(19)21)26(28)24-18-27(17-4-2)25-14-9-8-13-22(24)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
InChIキー |
XHIXPRIGTFMZHJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


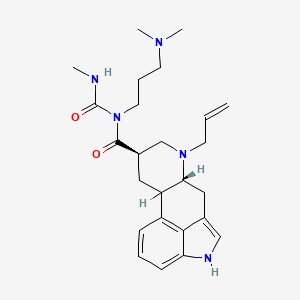
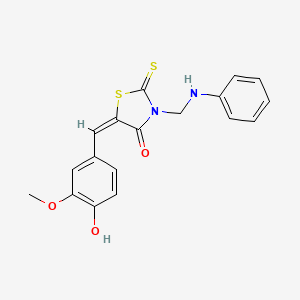
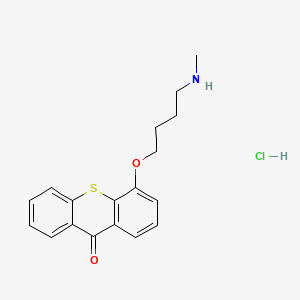
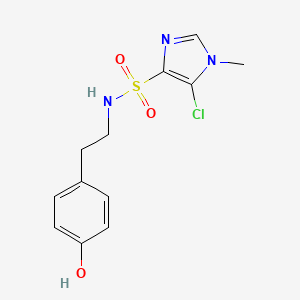
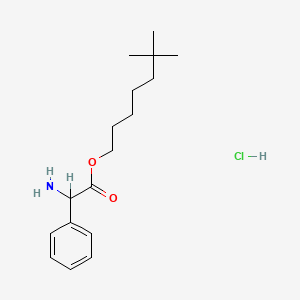

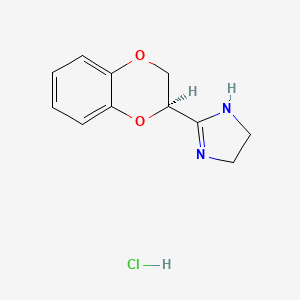
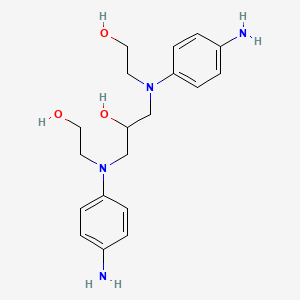
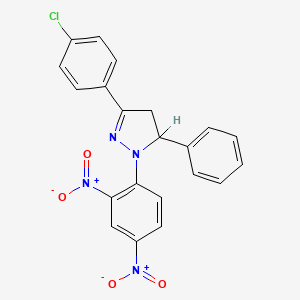
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
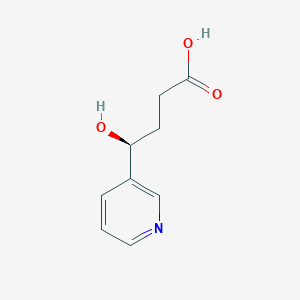
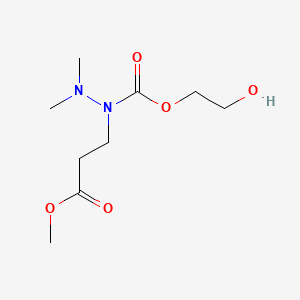
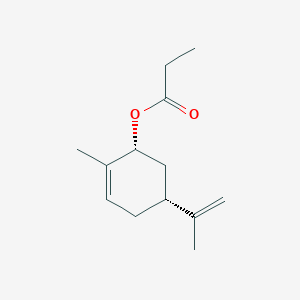
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
